CBND (CBND) is a naturally occurring cannabinoid found in Cannabis sativa, albeit in smaller quantities compared to its more prominent counterparts, Δ9-tetrahydrocannabinol (Δ9-THC) and Cannabidiol (CBD). [, ] Although its presence in the cannabis plant has been recognized, CBND remains relatively understudied compared to other major cannabinoids.
Cannabinodiol is a lesser-known cannabinoid that has gained attention for its potential therapeutic benefits. Unlike its more famous counterparts, such as tetrahydrocannabinol and cannabidiol, cannabinodiol's properties and applications are still under investigation. Cannabinodiol is derived from the cannabis plant and is classified as a non-psychoactive cannabinoid, meaning it does not produce the "high" associated with tetrahydrocannabinol.
Cannabinodiol is primarily sourced from cannabis plants, specifically those cultivated for their cannabinoid content. The extraction process typically involves using solvents to isolate the compound from the plant material. Cannabinodiol can also be synthesized from other cannabinoids, such as cannabidiol, through various chemical reactions.
Cannabinodiol belongs to a class of compounds known as cannabinoids, which interact with the endocannabinoid system in humans and other mammals. This system plays a crucial role in regulating various physiological processes, including mood, pain sensation, and immune response.
The synthesis of cannabinodiol can be achieved through several methods, with one prominent approach involving the conversion of cannabidiol. A notable method includes reacting cannabidiol with halogens like iodine in an aromatic solvent such as toluene under reflux conditions. This process leads to the cyclization and aromatization of cannabidiol into cannabinodiol.
The molecular structure of cannabinodiol features a complex arrangement of carbon rings and functional groups characteristic of cannabinoids. The compound's structure can be represented by its molecular formula .
The primary chemical reaction involved in synthesizing cannabinodiol from cannabidiol is an electrophilic addition reaction facilitated by halogens. This reaction involves:
Cannabinodiol interacts with the endocannabinoid system by binding to cannabinoid receptors, particularly the CB1 and CB2 receptors, though its affinity for these receptors may differ from other cannabinoids like tetrahydrocannabinol and cannabidiol.
Research indicates that cannabinodiol may exhibit anti-inflammatory and analgesic properties through its action on these receptors, potentially influencing pain perception and immune responses .
Analytical methods such as high-performance liquid chromatography (HPLC) are often employed to assess the purity and concentration of cannabinodiol in synthesized products .
Cannabinodiol has potential applications in various fields, including:
The ECS comprises G protein-coupled receptors (CB1 and CB2), endogenous ligands (anandamide/AEA and 2-arachidonoylglycerol/2-AG), and metabolic enzymes. CB1 receptors are densely expressed in the central nervous system, particularly in cortical regions, basal ganglia, and the hippocampus, where they modulate neurotransmitter release via Gi/o protein coupling. Activation inhibits adenylyl cyclase, reduces cAMP production, and regulates voltage-gated calcium/potassium channels [3] [4]. CB2 receptors are predominantly localized to peripheral immune cells (e.g., splenic macrophages, microglia) and exhibit lower CNS expression. They primarily mediate anti-inflammatory responses through Gi/o signaling and mitogen-activated protein kinase (MAPK) pathways [3] [5].
CBD exhibits minimal direct orthosteric binding affinity for CB1/CB2 receptors. Instead, it influences receptor conformation and downstream signaling through indirect mechanisms. Notably, enantiomeric differences significantly impact receptor interactions: synthetic (+)-CBD demonstrates 10-fold higher CB2 affinity than natural (−)-CBD, acting as a CB2 agonist in GTPγS binding assays [1]. This stereoselectivity highlights the structural precision required for receptor modulation.
Table 1: Comparative Dynamics of CB1 and CB2 Receptors
Parameter | CB1 Receptor | CB2 Receptor |
---|---|---|
Primary Localization | CNS neurons (presynaptic terminals) | Peripheral immune cells, microglia |
Signaling Pathways | Gi/o-mediated cAMP inhibition; Ca²⁺ channel suppression | Gi/o coupling; MAPK activation |
Endogenous Ligands | AEA (higher affinity), 2-AG | 2-AG (higher efficacy) |
CBD Interaction | Weak orthosteric binding; allosteric modulation | Moderate affinity (enantiomer-dependent) |
CBD’s functional selectivity alters receptor coupling efficiency. For example, CBD biases CB1 signaling toward β-arrestin recruitment over G-protein activation, potentially explaining its divergent effects from THC [3]. CBD also modulates receptor heterodimerization (e.g., CB1-D2 dopamine receptor complexes), influencing signal integration in neuronal pathways [3] [4].
CBD functions as a negative allosteric modulator (NAM) at CB1 receptors, reducing receptor efficacy without competitive orthosteric binding. Allosteric modulation occurs at sites distinct from orthosteric pockets, inducing conformational changes that suppress agonist-induced activation. For CB1, CBD diminishes the maximal response to agonists like 2-AG and THC by 30–50% in vitro, as demonstrated by reduced GTPγS binding and ERK phosphorylation [1] [5]. This "probe dependence" means CBD preferentially inhibits signaling by specific ligands (e.g., THC over AEA) [5] [10].
At CB2 receptors, CBD’s allosteric effects are context-dependent. Synthetic (+)-CBD derivatives act as agonists at CB2, inducing low-nM potency in GTPγS assays and anti-inflammatory responses in microglia [1]. However, CBD’s β-hydroxyethyl ester derivative exhibits inverse agonism at CB2, suppressing basal activity [1]. This functional plasticity enables tissue-specific modulation:
Table 2: Allosteric Effects of CBD on Cannabinoid Receptors
Receptor | Modulation Type | Functional Outcome | Key Evidence |
---|---|---|---|
CB1 | Negative allosteric modulator | Reduced THC efficacy; diminished neuronal excitability | 30–50% GTPγS binding reduction [1] [10] |
CB2 | Agonist/inverse agonist* | Anti-inflammatory action; tumor microenvironment modulation | Low-nM agonist potency (+)-CBD; IL-6 suppression [1] [5] |
*Dependent on chemical derivatization and enantiomeric form
CBD elevates endocannabinoid tone primarily by inhibiting fatty acid amide hydrolase (FAAH), the enzyme responsible for AEA hydrolysis. FAAH degradation occurs in the endoplasmic reticulum, where AEA uptake is driven by concentration gradients established by FAAH activity [6] [8]. CBD competitively inhibits FAAH with IC₅₀ values in the micromolar range, increasing AEA levels by 150–200% in rodent brain homogenates [8] [9]. This mechanism is distinct from direct receptor activation:
CBD also modulates intracellular AEA transport via fatty acid-binding proteins (FABPs). By binding FABP3/5, CBD displaces AEA and slows its trafficking to FAAH, prolonging AEA half-life [8]. This "carrier displacement" synergizes with FAAH inhibition to amplify AEA signaling.
Table 3: FAAH Inhibition and AEA Modulation by CBD and Related Compounds
Compound | FAAH IC₅₀ | AEA Uptake Inhibition | Biological Impact |
---|---|---|---|
CBD | ~15 µM | Moderate (via FABP) | Neuroprotection; anti-inflammation [8] [9] |
PF-04457845 (Urea inhibitor) | 7 nM | Negligible | Failed osteoarthritis trial (no analgesia) [8] |
N-Alkylcarbamates | Picomolar | FAAH-dependent | Hyperpotent AEA elevation (femtomolar) [6] |
CBD’s dual FAAH/FABP targeting creates a unique "AEA tone amplifier" with downstream effects on non-cannabinoid receptors. AEA accumulation activates TRPV1 and PPARγ, contributing to CBD’s analgesic and anti-proliferative effects in hepatocellular carcinoma [5] [9].
Comprehensive Compound Directory
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1